molecular formula C16H15NO4 B8543052 4-Benzyloxycarbonylamino-3-methyl-benzoic acid

4-Benzyloxycarbonylamino-3-methyl-benzoic acid

Cat. No. B8543052
M. Wt: 285.29 g/mol
InChI Key: YWEMBZPSYGFVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxycarbonylamino-3-methyl-benzoic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxycarbonylamino-3-methyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxycarbonylamino-3-methyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Benzyloxycarbonylamino-3-methyl-benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-methyl-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11-9-13(15(18)19)7-8-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

YWEMBZPSYGFVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-3-methylbenzoic acid (5.0 g) was suspended in water (80 ml) and, thereafter, an ether solution (20 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (3.6 g) were alternately added to the suspension under cooling with ice. Following stirring for 2.5 h at room temperature, an ether solution (95 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (7.2 g) were further added alternately under cooling with ice, and the mixture was stirred for 1.5 h at room temperature. After rendering the reaction solution acidic with 4N HCl, the separating insoluble matter was recovered by filtration. The recovered solids were vacuum-dried to yield the end product (2.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Four
Name
Quantity
95 mL
Type
solvent
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-3-methylbenzoic acid (35.1 g, 232 mmol) in water (400 mL) was treated with 2.5N NaOH (200 mL, 500 mmol) and benzyl chloroformate (37.0 mL, 259 mmol). After 1 h, 150 mL water was added, the resulting mixture was treated with glacial acetic acid (15 mL) and the solids collected by filtration. The filter cake was rinsed with water and the resulting solid taken up in ethyl acetate/2-methyl tetrahydrofuran. The organic was washed with brine, dried over MgSO4, filtered and concentrated. The resulting solid was dried under vacuum to give 45.1 g of the title compound. LCMS m/z=307.9 MH+, Rt=2.508 min.
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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